Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a nitrogen-containing heterocyclic compound It is part of the tetrahydropyridine family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethylamine under acidic conditions. The reaction proceeds through a cyclization process to form the tetrahydropyridine ring. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported to enhance the efficiency of this synthesis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, could be explored to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as CDK2 and DprE1, which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest in cancer cells and inhibit the growth of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds in the tetrahydropyridine family:
Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: This compound has a different substitution pattern on the tetrahydropyridine ring, affecting its chemical properties and applications.
Uniqueness: this compound is unique due to its specific ethoxy substitution, which can enhance its solubility and reactivity compared to other tetrahydropyridine derivatives .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 6-ethoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
DJIARDJVSIZNFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCCC1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.